5-fluoro-1H-imidazo[4,5-b]pyridine
CAS No.: 60186-31-4
Cat. No.: VC8380866
Molecular Formula: C6H4FN3
Molecular Weight: 137.11 g/mol
* For research use only. Not for human or veterinary use.
![5-fluoro-1H-imidazo[4,5-b]pyridine - 60186-31-4](/images/structure/VC8380866.png)
Specification
CAS No. | 60186-31-4 |
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Molecular Formula | C6H4FN3 |
Molecular Weight | 137.11 g/mol |
IUPAC Name | 5-fluoro-1H-imidazo[4,5-b]pyridine |
Standard InChI | InChI=1S/C6H4FN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10) |
Standard InChI Key | PUEATTVRONRYOU-UHFFFAOYSA-N |
SMILES | C1=CC(=NC2=C1NC=N2)F |
Canonical SMILES | C1=CC(=NC2=C1NC=N2)F |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Substitution Patterns
The imidazo[4,5-b]pyridine system consists of a pyridine ring fused with an imidazole moiety at the 4,5-positions. In 5-fluoro-1H-imidazo[4,5-b]pyridine, the fluorine atom occupies the 5-position of the pyridine ring, influencing electronic distribution and molecular interactions. This substitution contrasts with analogs like 5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine (CAS 617678-32-7), where a bulkier CF₃ group enhances lipophilicity .
Physicochemical Characteristics
While experimental data for the fluoro derivative remain sparse, properties can be extrapolated from related compounds:
The fluorine atom’s electronegativity likely reduces basicity compared to bromo or trifluoromethyl analogs, potentially enhancing metabolic stability .
Synthesis and Structural Modification
Structural Analogs and Activity Trends
Modifying the 5-position substituent profoundly affects bioactivity:
Fluorine’s small size and high electronegativity may improve target binding compared to bulkier groups .
Biological Activities and Mechanisms
Pharmacokinetic Considerations
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Lipophilicity: LogP ~1.27 (trifluoromethyl analog) suggests moderate membrane permeability.
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Metabolic Stability: Fluorine reduces oxidative metabolism, potentially extending half-life.
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Solubility: Estimated aqueous solubility <1 mg/mL, necessitating formulation optimization.
Future Directions and Applications
Drug Development Opportunities
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Tuberculosis: Optimize fluorine positioning to enhance DprE1 inhibition while reducing cytotoxicity.
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Oncology: Explore fluorinated derivatives as kinase inhibitors with improved selectivity.
Synthetic Challenges
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Regioselective Fluorination: Developing methods for precise 5-position fluorination without side products.
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Scale-Up: Transitioning from lab-scale (mg) to industrial (kg) production using flow chemistry .
Computational Advances
Machine learning models could predict substitution effects on target binding, accelerating lead optimization .
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